ilexsaponin B2
Übersicht
Beschreibung
Ilexsaponin B2 is a saponin isolated from the root of Ilex pubescens Hook . It is part of a group of compounds known as triterpenoid saponins .
Synthesis Analysis
The synthesis of ilexsaponin B2 has been studied using Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC). The quantitative analysis of multi-components with single marker (QAMS) method was established for simultaneous determination of six triterpenoid saponins, including ilexsaponin B2 .Molecular Structure Analysis
The molecular formula of ilexsaponin B2 is C47H76O17 . Its average mass is 913.096 Da and its monoisotopic mass is 912.508240 Da .Chemical Reactions Analysis
The chemical reactions of ilexsaponin B2 have been studied using various chromatographic conditions. The relative retention value method could be adopted for accurately positioning the chromatographic peak of the six constituents .Physical And Chemical Properties Analysis
Ilexsaponin B2 has a density of 1.4±0.1 g/cm3, a boiling point of 994.7±65.0 °C at 760 mmHg, and a flash point of 284.4±27.8 °C . It has 17 H bond acceptors, 10 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Intestinal Absorption Characteristics
- Methods of Application: An Ultra Performance Liquid Chromatography (UPLC) method is developed for simultaneous determination of ilexsaponin B2 and other saponins in intestinal outflow perfusate. The absorption characteristics of MDQ-TS are investigated by evaluating the effects of intestinal segments, drug concentration, P-glycoprotein (P-gp) inhibitor (verapomil), endocytosis inhibitor (amantadine) and ethylene diamine tetraacetic acid (EDTA, tight junction modulator) on the intestinal transportation of MDQ-TS using a single-pass intestinal perfusion (SPIP) rat model .
- Results: The results showed that effective apparent permeability (P app) of ilexsaponin B2 and other saponins administrated in MDQ-TS form had no segment-dependent changes at low and middle dosage levels .
2. Quality Marker Compound in Ilex Asprella
- Methods of Application: A reliable method using ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is established for comprehensively determining the chemical constituents of the plants .
- Results: Ilexsaponin B2, along with protocatechualdehyde, isochlorogenic acid B and quinic acid, were screened out as quality marker compounds in Ilex Asprella .
3. Phosphodiesterase Inhibitor
- Methods of Application: The inhibitory activity of Ilexsaponin B2 on PDE5 and PDEI is determined using enzyme assays. The IC50 values, which represent the concentration of the inhibitor where the response (or binding) is reduced by half, are used to measure the effectiveness of the inhibitor .
- Results: Ilexsaponin B2 has shown IC50 values of 48.8 μM for PDE5 and 477.5 μM for PDEI .
4. Absorption Characteristics
- Methods of Application: The absorption characteristics are investigated using a combination of ultrafiltration and LC-MS .
- Results: The study provides insights into the absorption characteristics of Ilexsaponin B2 and other saponins when administered with MDQ-TS .
5. P-glycoprotein Inhibitor
- Methods of Application: The inhibitory activity of Ilexsaponin B2 on P-glycoprotein is determined using cell-based assays. The effectiveness of the inhibitor is measured by its ability to increase the intracellular concentration of certain drugs that are normally pumped out by P-glycoprotein .
- Results: Ilexsaponin B2 has shown significant inhibitory activity on P-glycoprotein .
6. Regulator of Carbohydrate Metabolism
- Methods of Application: The regulatory activity of Ilexsaponin B2 on carbohydrate metabolism is determined using cell-based assays and animal models. The effectiveness of the regulator is measured by its ability to modulate the levels of certain enzymes involved in carbohydrate metabolism .
- Results: Ilexsaponin B2 has shown significant regulatory activity on carbohydrate metabolism .
Zukünftige Richtungen
Future studies are required to design a dosing regimen, establish a delivery route, and demonstrate the safety of use . The progress in research on these phytochemicals, particularly those related to pro-angiogenic mechanisms and applications in ischemic diseases, tissue repair, and wound healing, is summarized .
Eigenschaften
IUPAC Name |
10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRIYSRPSARCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.